7-Chloro-2,3,4,5-tetrahydro-N-(3-methoxyphenyl)-5-(methylsulfonyl)-1,5-benzoxazepine-2-carboxamide
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Overview
Description
7-CHLORO-5-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the benzoxazepine class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-5-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted benzoxazepines, which undergo various chemical transformations such as chlorination, sulfonylation, and amidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions could target the nitro group if present in derivatives.
Substitution: Halogen substitution reactions are common, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, benzoxazepine derivatives have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, compounds of this class are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry
Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-CHLORO-5-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact molecular pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,5-benzoxazepine derivatives: These compounds share a similar core structure but differ in their substituents, leading to varied biological activities.
Methanesulfonyl derivatives: Compounds with the methanesulfonyl group are known for their reactivity and potential as intermediates in organic synthesis.
Uniqueness
The uniqueness of 7-CHLORO-5-METHANESULFONYL-N-(3-METHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological properties and reactivity compared to other similar compounds.
Properties
CAS No. |
1170783-26-2 |
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Molecular Formula |
C18H19ClN2O5S |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
7-chloro-N-(3-methoxyphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-14-5-3-4-13(11-14)20-18(22)17-8-9-21(27(2,23)24)15-10-12(19)6-7-16(15)26-17/h3-7,10-11,17H,8-9H2,1-2H3,(H,20,22) |
InChI Key |
USNKBEXCQCCROY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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